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Introduction
Vicinal diamines are crucial structural motifs found in a wide array of biologically active

molecules, natural products, and are pivotal as chiral ligands and organocatalysts in

asymmetric synthesis.[1] The development of efficient and selective methods for their synthesis

is a significant focus in organic chemistry. While the direct application of Nickel(II) Iodide (NiI₂)

as a primary catalyst for the synthesis of vicinal diamines is not extensively documented in

current literature, the broader field of nickel catalysis offers powerful and versatile strategies for

constructing these valuable compounds.[2] Nickel catalysts, being more accessible and cost-

effective than many precious metals, have gained considerable interest.[2] This document

provides an overview of nickel-catalyzed approaches to vicinal diamine synthesis, with a

detailed protocol for a representative nickel-hydride catalyzed hydroamidation reaction. While

NiI₂ itself finds application as a catalyst in carbonylation reactions and in conjunction with other

reagents like samarium(II) iodide in organic synthesis, its specific role in vicinal diamination is

not yet well-established.[3][4]

Nickel-Catalyzed Approaches to Vicinal Diamines
Nickel catalysis enables the formation of C-N bonds through various mechanisms, including

hydroamination and hydroamidation reactions.[5][6] These methods can provide access to

enantioenriched vicinal diamines, which are of high value in medicinal chemistry.[6] One

notable strategy is the Nickel-Hydride (NiH) catalyzed enantioselective hydroamidation of
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alkenyl amides. This approach allows for the synthesis of a range of enantioenriched vicinal

diamines with high stereocontrol.[6]

Representative Application: Enantioselective
Synthesis of Vicinal Diamines via NiH-Catalyzed
Hydroamidation
This section details a protocol for the synthesis of enantioenriched vicinal diamines based on a

Nickel-Hydride catalyzed hydroamidation of alkenyl amides with dioxazolones.[6] This

transformation is characterized by its broad functional group tolerance and high

enantioselectivities at room temperature.[6]

Reaction Principle
The core of this methodology is the generation of a chiral Nickel-Hydride catalyst that facilitates

the enantioselective addition of an N-nucleophile (derived from a dioxazolone) and a hydride to

an alkenyl amide. The reaction proceeds with high efficiency and stereoselectivity, yielding

protected vicinal diamines that can be further elaborated.

Quantitative Data Summary
The following table summarizes the performance of the NiH-catalyzed hydroamidation for the

synthesis of various vicinal diamines, showcasing the reaction's scope and efficiency.[6]
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Entry
Alkenyl Amide
Substrate

Dioxazolone
Substrate

Yield (%) ee (%)

1

N-

Phenylmethacryl

amide

5-

Phenyldioxazolo

ne

85 98

2

N-(4-

Fluorophenyl)me

thacrylamide

5-

Phenyldioxazolo

ne

82 97

3

N-(4-

Chlorophenyl)me

thacrylamide

5-

Phenyldioxazolo

ne

87 99

4

N-(4-

Bromophenyl)me

thacrylamide

5-

Phenyldioxazolo

ne

80 98

5

N-(p-

Tolyl)methacryla

mide

5-

Phenyldioxazolo

ne

83 97

6

N-

Phenylmethacryl

amide

5-(p-

Tolyl)dioxazolone
78 96

7

N-

Phenylmethacryl

amide

5-(4-

Chlorophenyl)dio

xazolone

81 99

Data extracted from the study on NiH/BOX-catalyzed enantioselective hydroamidation.[6]

Experimental Protocols
General Procedure for Enantioselective Hydroamidation
Materials:

Ni(OAc)₂ (Nickel(II) Acetate)
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(R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((R)-Ph-BOX)

NaBH₄ (Sodium Borohydride)

Alkenyl amide

Dioxazolone

Anhydrous 1,4-dioxane

Nitrogen atmosphere

Procedure:

To a dry Schlenk tube under a nitrogen atmosphere, add Ni(OAc)₂ (0.02 mmol, 10 mol%)

and (R)-Ph-BOX (0.022 mmol, 11 mol%).

Add anhydrous 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 30

minutes.

Add the alkenyl amide (0.2 mmol, 1.0 equiv.) and the dioxazolone (0.24 mmol, 1.2 equiv.).

Cool the mixture to 0 °C and add NaBH₄ (0.4 mmol, 2.0 equiv.) in one portion.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

the reaction progress by TLC.

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution (5 mL).

Extract the mixture with ethyl acetate (3 x 10 mL).

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

vicinal diamine derivative.
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Catalyst Preparation

Reaction Setup

Workup and Purification

Add Ni(OAc)₂ and (R)-Ph-BOX to Schlenk tube

Add anhydrous 1,4-dioxane

Stir at RT for 30 min

Add alkenyl amide and dioxazolone

Catalyst Solution

Cool to 0 °C

Add NaBH₄

Stir at RT for 12-24h

Quench with aq. NH₄Cl

Reaction Mixture

Extract with Ethyl Acetate

Wash, Dry, and Concentrate

Purify by Column Chromatography

final_product

Purified Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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